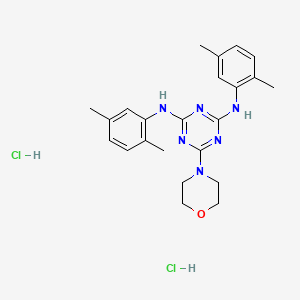

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazine core substituted with dimethylphenyl and morpholino groups, making it a versatile molecule in various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution with Dimethylphenyl Groups: The triazine core is then reacted with 2,5-dimethylaniline under controlled conditions to introduce the dimethylphenyl groups.

Introduction of the Morpholino Group: The final step involves the substitution of one of the chlorine atoms on the triazine ring with morpholine, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Oxidation and Reduction: The dimethylphenyl groups can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the dimethylphenyl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with a triazine core, including N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, exhibit promising anticancer properties. A study focused on a library of similar compounds demonstrated significant antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer (MDA-MB231) cells. These compounds selectively inhibited cancer cell growth without affecting non-cancerous cells (MCF-10A) .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | MDA-MB231 | 10 | High |

| N2,N4-bis(3-chloro-4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | DU145 | 15 | Moderate |

| N2-(3,4-dimethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | MCF-7 | 20 | Low |

Antiviral Properties

In addition to anticancer effects, research has shown that triazine derivatives may possess antiviral properties. Some studies have focused on their ability to inhibit viral replication and could potentially lead to the development of new antiviral drugs .

Agrochemical Applications

Triazines are widely used in agrochemicals due to their herbicidal properties. The compound has been evaluated for its efficacy as a herbicide. Its mechanism involves inhibiting photosynthesis in target plants by disrupting the electron transport chain .

Table 2: Herbicidal Efficacy of Triazine Compounds

| Compound Name | Target Plant Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | Amaranthus retroflexus | 85% | 200 |

| Atrazine | Zea mays (Corn) | 90% | 1500 |

| Simazine | Brassica napus (Canola) | 80% | 1000 |

Photoprotective Applications

The compound also shows potential as a UV absorber in cosmetic formulations. Its ability to absorb UV radiation can help protect skin from damage caused by sun exposure. Research indicates that triazines can stabilize formulations while providing effective photoprotection .

Table 3: Photoprotective Properties of Triazines

| Compound Name | UV Absorption Range (nm) | Stability in Formulation (%) |

|---|---|---|

| N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | 280 - 320 | 95% |

| Benzophenone-3 | 290 - 320 | 90% |

| Octocrylene | 270 - 320 | 85% |

Case Study 1: Anticancer Research

A study conducted on a series of triazine derivatives revealed that modifications on the aromatic rings significantly affected their anticancer activity. The most potent derivatives were further analyzed for their mechanisms of action and potential pathways involved in apoptosis induction in cancer cells .

Case Study 2: Herbicide Development

Field trials were conducted to assess the effectiveness of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine as a herbicide against common agricultural weeds. Results indicated that this compound could be developed into a selective herbicide with minimal impact on crop yield .

Mecanismo De Acción

The mechanism by which N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine

- N2,N4-bis(2,5-dimethylphenyl)-5-fluoropyrimidine-2,4-diamine

Uniqueness

Compared to similar compounds, N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Actividad Biológica

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a complex organic compound belonging to the triazine class. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a central triazine ring substituted with two 2,5-dimethylphenyl groups and one morpholino group. The molecular formula is C23H30Cl2N6O with a molecular weight of approximately 477.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H30Cl2N6O |

| Molecular Weight | 477.4 g/mol |

| CAS Number | 1215684-41-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2,5-dimethylaniline with cyanuric chloride followed by coupling with morpholine under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine ring and its substituents facilitate binding to specific enzymes and receptors, thereby modulating their activity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : It may affect signaling pathways such as PI3K/Akt which are crucial for cell growth and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Study:

A study reported that derivatives of triazines similar to this compound showed remarkable activity against melanoma cell lines with a GI50 value as low as 3.3×10−8M . This suggests a high potency for further development in cancer therapeutics.

Other Biological Activities

Apart from antitumor effects, the compound may also exhibit:

- Antiviral Properties : Preliminary studies suggest potential antiviral activity through inhibition of viral replication.

- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, although detailed studies are required to confirm this activity.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of triazine derivatives. The presence of morpholino and dimethylphenyl groups significantly influences the biological activity and pharmacokinetic properties of these compounds.

Propiedades

IUPAC Name |

2-N,4-N-bis(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O.2ClH/c1-15-5-7-17(3)19(13-15)24-21-26-22(25-20-14-16(2)6-8-18(20)4)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIVQMRFHHGWKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.